![molecular formula C27H23FN6O B608350 KIRA7 CAS No. 1937235-76-1](/img/no-structure.png)
KIRA7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KIRA7 is an imidazopyrazine compound . It is known to bind the IRE1α kinase with an IC50 of 110 nM to allosterically inhibit its RNase activity . KIRA7 has been reported to have an anti-fibrotic effect .
Molecular Structure Analysis
The chemical formula of KIRA7 is C27H23FN6O . Its exact mass is 466.19 and its molecular weight is 466.520 . The elemental composition includes Carbon (69.51%), Hydrogen (4.97%), Fluorine (4.07%), Nitrogen (18.01%), and Oxygen (3.43%) .
Physical And Chemical Properties Analysis
KIRA7 is a solid substance . Its chemical formula is C27H23FN6O and it has a molecular weight of 466.51 .
科学研究应用
抗纤维化效应在肺纤维化中的作用
KIRA7,IRE1α激酶/RNase的小分子抑制剂,已经显示出在治疗特发性肺纤维化(IPF)方面的潜力。这种分子可以降低末端未折叠蛋白应答(UPR)信号,并预防肺纤维化。值得注意的是,KIRA7在疾病症状发作后给药后已显示出逆转已建立的纤维化的疗效。这表明KIRA7可能是肺纤维化的有价值的治疗选择,以IRE1α通路作为疾病过程中的关键机制(Thamsen等,2018)。
与胰岛素敏感性和代谢综合征的关系
IGF-I激酶受体激活测定(KIRA)已被用于更好地理解IGF-I系统在代谢综合征和胰岛素敏感性中的作用。研究表明,IGF-I生物活性与胰岛素水平和代谢综合征的存在密切相关。这突显了KIRA作为代谢性疾病诊断工具的潜力,并提供了有关生长激素、胰岛素和代谢健康之间复杂相互作用的见解(Brugts et al., 2010)。
作用机制
未来方向
KIRA7 has shown promise in the field of pulmonary fibrosis treatment . It was found to decrease terminal UPR signaling and prevent lung fibrosis when provided systemically to mice at the time of bleomycin exposure . These results suggest that IRE1α may be a promising target in pulmonary fibrosis and that kinase inhibitors of IRE1α like KIRA7 may eventually be developed into efficacious anti-fibrotic drugs .
属性
CAS 编号 |
1937235-76-1 |
---|---|
产品名称 |
KIRA7 |
分子式 |
C27H23FN6O |
分子量 |
466.5204 |
IUPAC 名称 |
1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35) |
InChI 键 |
BMEJPYIGRYVVEF-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KIRA7; KIRA 7; KIRA-7 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。